5-Acetyl-(4-methoxy phenoxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

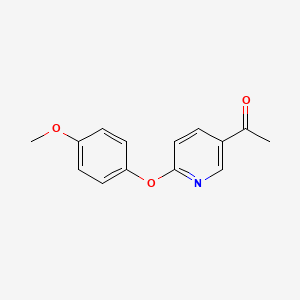

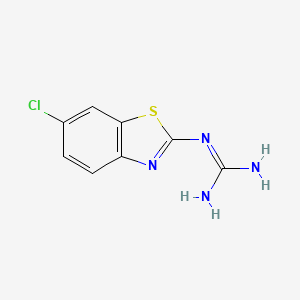

5-Acetyl-(4-methoxy phenoxy)pyridine is a chemical compound with the molecular formula C14H13NO3 . It has a molecular weight of 243.26 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a methoxy phenoxy group at the 4-position and an acetyl group at the 5-position .Physical and Chemical Properties Analysis

This compound has a predicted density of 1.165±0.06 g/cm3 and a predicted boiling point of 402.8±40.0 °C . Its melting point is between 36-40 °C .Aplicaciones Científicas De Investigación

Corrosion Inhibition

One application of 5-Acetyl-(4-methoxy phenoxy)pyridine derivatives is in corrosion inhibition. A study by Lgaz et al. (2020) explored the use of pyrazoline derivatives, including compounds with methoxyphenyl groups, for protecting mild steel in hydrochloric acid environments. These derivatives demonstrated effective corrosion inhibition through physical and chemical adsorption on the metal surface, following the Langmuir adsorption model. The study revealed the importance of pyrazoline compounds in corrosion prevention processes (Lgaz et al., 2020).

Biological Examination

In another context, Kwiecień and Baumann (1997) synthesized and examined the biological activity of novel benzofuran derivatives, including methoxy derivatives. These compounds were characterized using various spectroscopic techniques and investigated for their biological properties (Kwiecień & Baumann, 1997).

Insecticidal Activity

Bakhite et al. (2014) studied pyridine derivatives as insecticides. They synthesized and tested various derivatives, including those with a methoxyphenyl component, against the cowpea aphid. Their results highlighted the insecticidal potential of these compounds, with certain derivatives showing significant aphidicidal activities (Bakhite et al., 2014).

Catalysis in Hydroxylation Reactions

Leng et al. (2008) investigated the use of pyridine-heteropoly compounds in catalyzing the hydroxylation of benzene with hydrogen peroxide. They found that pyridine plays a crucial role in enhancing catalytic activities, mostly due to electronic interactions between pyridine and heteropolyacid. This study suggests potential applications of pyridine derivatives in catalytic processes (Leng et al., 2008).

Antiproliferative and Antimetastatic Activities

Charris et al. (2021) synthesized pyridine derivatives and assessed their antiproliferative and antimetastatic activities against human prostate cancer cell lines. They identified specific structural features that contributed to the observed biological activities, indicating the potential of these compounds in cancer therapy (Charris et al., 2021).

Nucleophilic Substitution Reactions

A study by Lee et al. (2002) focused on the reaction kinetics of aryl bis(4-methoxyphenyl) phosphates with pyridines. They investigated the mechanism changes from a concerted process to a stepwise process with a rate-limiting formation of an intermediate, providing insights into nucleophilic substitution reactions (Lee et al., 2002).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Pyridazine derivatives, which include 5-acetyl-(4-methoxy phenoxy)pyridine, have been shown to interact with a range of biological targets .

Mode of Action

Pyridazine and pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Biochemical Pathways

It’s worth noting that pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Result of Action

Pyridazine and pyridazinone derivatives have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .

Action Environment

It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

1-[6-(4-methoxyphenoxy)pyridin-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-10(16)11-3-8-14(15-9-11)18-13-6-4-12(17-2)5-7-13/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQJFDSGYVOTBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(E)-But-2-enyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2939698.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2939703.png)

![2,4-dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2939705.png)

![4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B2939706.png)

![3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole](/img/structure/B2939708.png)

![N-(3-chloro-4-fluorophenyl)-2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2939710.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2939711.png)

![(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2939713.png)

![4-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B2939714.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2939716.png)